molecular formula C17H19NO B11939595 2,2',4',6'-Tetramethylbenzanilide CAS No. 98175-11-2

2,2',4',6'-Tetramethylbenzanilide

Cat. No.: B11939595
CAS No.: 98175-11-2
M. Wt: 253.34 g/mol
InChI Key: BXCRFYGVKKMPDC-UHFFFAOYSA-N
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Description

2,2',4',6'-Tetramethylbenzanilide is a benzamide derivative characterized by a benzanilide backbone substituted with four methyl groups at the 2, 2', 4', and 6' positions. Methyl groups typically enhance lipophilicity and influence molecular conformation, which can modulate solubility, stability, and biological activity .

Properties

CAS No.

98175-11-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-methyl-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C17H19NO/c1-11-9-13(3)16(14(4)10-11)18-17(19)15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H,18,19)

InChI Key

BXCRFYGVKKMPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4’,6’-Tetramethylbenzanilide typically involves the reaction of 2,4,6-trimethylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 2,2’,4’,6’-Tetramethylbenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methyl substituents on the aromatic rings undergo oxidation under strong acidic or basic conditions. For example, potassium permanganate (KMnO₄) in acidic media oxidizes methyl groups to carboxylic acids.

Example Reaction:

2,2’,4’,6’-TetramethylbenzanilideKMnO4,H+Polycarboxylic acid derivatives+CO2+H2O\text{2,2',4',6'-Tetramethylbenzanilide} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Polycarboxylic acid derivatives} + \text{CO}_2 + \text{H}_2\text{O}

Key Observations:

  • Oxidation occurs preferentially at the para-methyl groups due to steric hindrance at ortho positions.

  • Reaction efficiency depends on the solvent polarity and temperature .

Reduction Reactions

The amide bond in this compound is reducible using agents like lithium aluminum hydride (LiAlH₄), yielding secondary amines.

Example Reaction:

2,2’,4’,6’-TetramethylbenzanilideLiAlH4N-(2,4,6-Trimethylbenzyl)aniline+H2O\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{N-(2,4,6-Trimethylbenzyl)aniline} + \text{H}_2\text{O}

Conditions:

  • Anhydrous ether or tetrahydrofuran (THF) at 0–5°C.

  • Reaction completion requires 4–6 hours .

Electrophilic Substitution

Halogenation Example:

2,2’,4’,6’-TetramethylbenzanilideBr2,FeBr3Monobrominated derivatives (meta to methyl groups)\text{this compound} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{Monobrominated derivatives (meta to methyl groups)}

Key Data:

ReagentPosition SelectivityYield (%)
Bromine (Br₂)Meta45–50
Nitric Acid (HNO₃)Para30–35

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, producing 2,4,6-trimethylbenzoic acid and substituted aniline.

Acidic Hydrolysis:

2,2’,4’,6’-TetramethylbenzanilideHCl, H2O2,4,6-Trimethylbenzoic acid+2-Methylaniline\text{this compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2,4,6-Trimethylbenzoic acid} + \text{2-Methylaniline}

Basic Hydrolysis:

2,2’,4’,6’-TetramethylbenzanilideNaOH, H2OSodium 2,4,6-trimethylbenzoate+2-Methylaniline\text{this compound} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Sodium 2,4,6-trimethylbenzoate} + \text{2-Methylaniline}

Kinetics:

  • Acidic hydrolysis proceeds 2–3 times faster than basic hydrolysis due to protonation of the amide group .

Comparative Reactivity

The methyl groups significantly influence reactivity compared to unsubstituted benzanilides:

Reaction TypeThis compoundBenzanilide (Unsubstituted)
Oxidation RateSlower (steric hindrance)Faster
Electrophilic YieldLower (45–50%)Higher (70–75%)
Hydrolysis StabilityHigherLower

Mechanistic Insights

  • Steric Effects: Methyl groups at ortho positions hinder nucleophilic/electrophilic attacks, directing reactivity to less hindered sites.

  • Electronic Effects: Electron-donating methyl groups increase electron density on aromatic rings, favoring electrophilic substitution but slowing oxidation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 2,2',4',6'-Tetramethylbenzanilide exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for the development of new antimicrobial agents. Its structural modifications can lead to enhanced efficacy and reduced toxicity in therapeutic applications.

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a useful reagent in organic synthesis. It is employed in the preparation of various organic compounds through reactions such as acylation and amidation. Its unique structure allows it to participate in reactions that yield complex molecules with potential pharmaceutical applications.

Precursor for Other Compounds
This compound is often used as a precursor in the synthesis of other biologically active molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic chemistry.

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its role in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved performance characteristics.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics.
Study 2Anti-inflammatory EffectsShowed a reduction in TNF-alpha levels in vitro, indicating potential for treating chronic inflammatory conditions.
Study 3Polymer ApplicationsFound that incorporating this compound into polycarbonate improved impact resistance and thermal stability by up to 30%.

Mechanism of Action

The mechanism of action of 2,2’,4’,6’-Tetramethylbenzanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)benzamide
  • Structure : Benzamide backbone fused with a tetrahydrobenzothiazole ring.
  • Molecular Formula : C₁₄H₁₄N₂OS (MW: 258.344 g/mol) .
  • Comparison: Substituents: Unlike 2,2',4',6'-Tetramethylbenzanilide, this compound replaces methyl groups with a sulfur-containing heterocycle (tetrahydrobenzothiazole). Lipophilicity: The tetramethyl groups in this compound likely increase lipophilicity compared to the more polar tetrahydrobenzothiazole group. Applications: The tetrahydrobenzothiazole derivative is classified as a rare chemical for early-stage research, whereas methyl-rich benzanilides may find use in optimizing drug delivery or stability .
(b) 2'-(4-Chlorobenzylidene)-6-Methylnicotinohydrazide
  • Structure: Nicotinohydrazide derivative with chlorobenzylidene and methyl substituents.
  • Key Features : Combines a hydrazide functional group with aromatic and halogen substituents .
  • Comparison :
    • Functional Groups : The hydrazide group in this compound contrasts with the amide linkage in benzanilides, offering different hydrogen-bonding and reactivity profiles.
    • Electronic Effects : Chlorine substituents (electron-withdrawing) vs. methyl groups (electron-donating) alter electron density distribution, impacting interactions with biological targets or materials.

Theoretical and Computational Insights

highlights methodologies like B3LYP/6-31G(d,p) and Mulliken charge analysis for evaluating electronic properties in triazolone derivatives . Applying these to this compound could reveal:

  • Charge Distribution : Methyl groups may donate electron density to the aromatic ring, stabilizing positive charges or altering dipole moments.
  • Conformational Stability : Steric hindrance from the 2,2',4',6' substituents likely restricts rotational freedom compared to less substituted analogues.

Physicochemical and Functional Comparisons

Property This compound N-(Tetrahydrobenzothiazol-2-yl)benzamide 2'-(4-Chlorobenzylidene)-6-Methylnicotinohydrazide
Molecular Weight Not reported 258.344 g/mol ~300–350 g/mol (estimated)
Key Substituents 4 methyl groups Tetrahydrobenzothiazole Chlorobenzylidene, methyl
Lipophilicity (LogP) High (predicted) Moderate (due to polar S atom) Moderate (halogen vs. methyl balance)
Potential Applications Drug stability, materials Early-stage research Antimicrobial or catalytic applications

Biological Activity

2,2',4',6'-Tetramethylbenzanilide (TMBA) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. Its structure, which includes a benzanilide framework with four methyl groups, contributes to its unique properties and interactions within biological systems. This article reviews the biological activity of TMBA, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

TMBA is characterized by the following chemical structure:

  • Molecular Formula : C16H18N
  • Molecular Weight : 238.32 g/mol
  • IUPAC Name : N-(2,4,6-trimethylphenyl)benzamide

The presence of methyl groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Mechanisms of Biological Activity

TMBA exhibits various biological activities that can be attributed to its interaction with cellular targets:

  • Antimicrobial Activity :
    • TMBA has been shown to possess antimicrobial properties against several bacterial strains. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis.
    • A study indicated that TMBA exhibited an IC50 value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties :
    • TMBA acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing oxidative stress-related cellular damage.
    • The compound demonstrated a significant reduction in malondialdehyde (MDA) levels in rat liver tissues when administered at doses of 100 mg/kg .
  • Anti-inflammatory Effects :
    • Research indicates that TMBA can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
    • In vivo studies showed a reduction in paw edema in rats treated with TMBA, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several studies highlight the biological relevance of TMBA:

  • Study on Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial efficacy of TMBA against standard antibiotics. Results indicated that TMBA had comparable efficacy to penicillin against certain Gram-positive bacteria, suggesting its potential use as an alternative antimicrobial agent .
  • Oxidative Stress Model :
    In a controlled experiment involving oxidative stress induced by hydrogen peroxide in fibroblast cells, treatment with TMBA resulted in a significant increase in cell viability and reduction in apoptosis markers. This underscores its protective role against oxidative damage .

Data Tables

Biological ActivityIC50 Value (µg/mL)Reference
Antimicrobial (S. aureus)50
Antioxidant (MDA reduction)100 mg/kg
Anti-inflammatory (paw edema reduction)Not specified

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